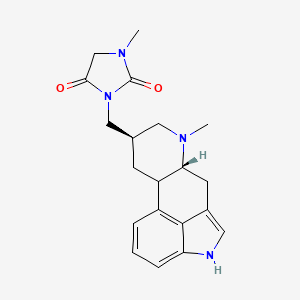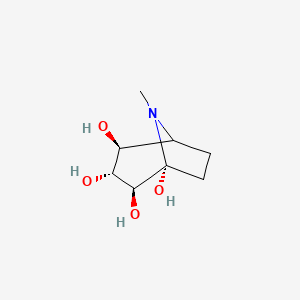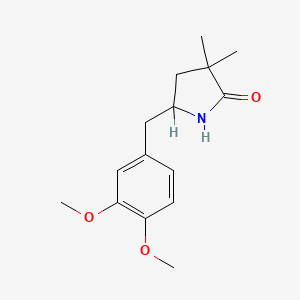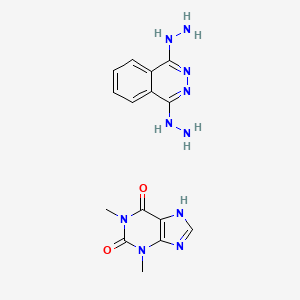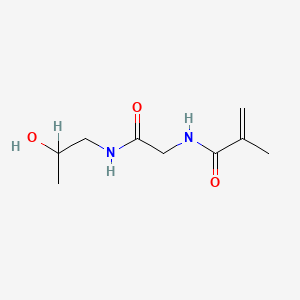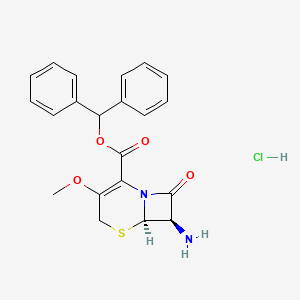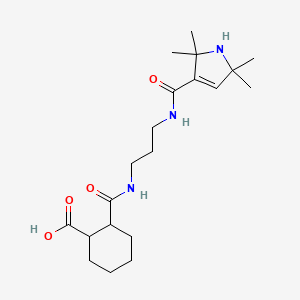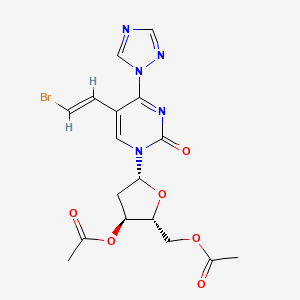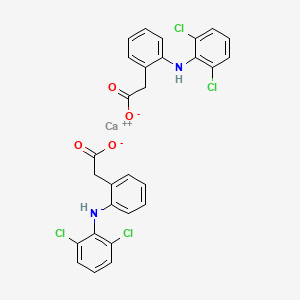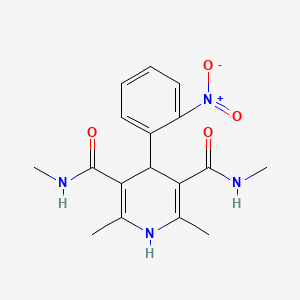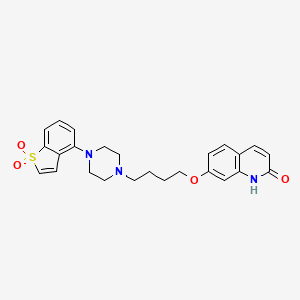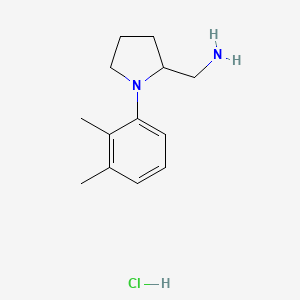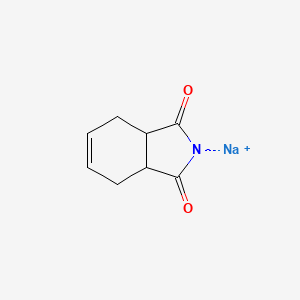
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method allows for the efficient assembly of structurally unique isoindole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole diones, while reduction could produce tetrahydroisoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dihydroisoindole: A reduced form of isoindole, used as a building block for extended porphyrins.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: Another isoindole derivative with unique structural properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt is unique due to its specific structural configuration and the presence of a sodium salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5167-69-1 |
|---|---|
Formule moléculaire |
C8H8NNaO2 |
Poids moléculaire |
173.14 g/mol |
Nom IUPAC |
sodium;3a,4,7,7a-tetrahydroisoindol-2-ide-1,3-dione |
InChI |
InChI=1S/C8H9NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-2,5-6H,3-4H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
QDTQNBXCTCOWIX-UHFFFAOYSA-M |
SMILES canonique |
C1C=CCC2C1C(=O)[N-]C2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



